molecular formula C24H22N2O4S3 B2673332 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1114659-97-0

3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2673332
CAS RN: 1114659-97-0
M. Wt: 498.63
InChI Key: KXRMDJGFPLGBDM-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of complex molecules with structural similarities to "3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide." For instance, the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through the homologation of alkyl halides, leveraging reagents that facilitate the creation of compounds with potential for further chemical transformations (Beney, Boumendjel, & Mariotte, 1998). Similarly, the controlled synthesis of polyfunctionalized thiophenes from a common precursor demonstrates the versatility of these compounds in organic synthesis, showing dual reactivity controlled by the catalyst nature (Nedolya, Tarasova, Albanov, & Trofimov, 2017).

Biological Activities

The exploration of biological activities is another crucial application. For example, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, illustrating the potential pharmaceutical applications of these compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Additionally, the study of benzenesulfonamides carrying a benzamide moiety as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase showcases the therapeutic relevance of these molecules (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Chemical Reactions and Mechanisms

The chemical reactivity and mechanisms of action of compounds related to "3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" are subjects of investigation as well. Studies on the nucleophilic substitution of aryl halides by thiolate anions, for example, provide insights into the synthesis of aryl sulfides, which are valuable in various chemical processes (Migita, Shimizu, Asami, Shiobara, Kato, & Kosugi, 1980).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . They have been proven to be effectual drugs in present respective disease scenario .

properties

IUPAC Name

3-[(4-methoxyphenyl)-methylsulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S3/c1-26(18-10-12-19(30-2)13-11-18)33(28,29)23-21(17-7-4-3-5-8-17)16-32-22(23)24(27)25-15-20-9-6-14-31-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMDJGFPLGBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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